molecular formula C21H22N4O5S2 B11225784 4-(N,N-dimethylsulfamoyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

4-(N,N-dimethylsulfamoyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11225784
M. Wt: 474.6 g/mol
InChI Key: AJKYLMUSXNBBSJ-UHFFFAOYSA-N
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Description

4-(DIMETHYLSULFAMOYL)-N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrazole core, a dimethylsulfamoyl group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves multiple steps, including the formation of the thienopyrazole core and subsequent functionalization. Common synthetic routes may involve the use of reagents such as dimethylsulfamoyl chloride and 4-methylphenyl derivatives under controlled conditions. Industrial production methods would likely optimize these steps for higher yields and purity, employing advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thienopyrazole core can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide. Major products from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the core structure.

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrazole core is known to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Compared to other thienopyrazole derivatives, 4-(DIMETHYLSULFAMOYL)-N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-(METHYLSULFAMOYL)-N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE
  • 4-(DIMETHYLSULFAMOYL)-N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE These compounds share structural similarities but differ in their specific functional groups, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C21H22N4O5S2

Molecular Weight

474.6 g/mol

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C21H22N4O5S2/c1-14-4-8-16(9-5-14)25-20(18-12-31(27,28)13-19(18)23-25)22-21(26)15-6-10-17(11-7-15)32(29,30)24(2)3/h4-11H,12-13H2,1-3H3,(H,22,26)

InChI Key

AJKYLMUSXNBBSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C

Origin of Product

United States

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